Pregna-4,6-diene-3,20-dione, 21-hydroxy-

Description

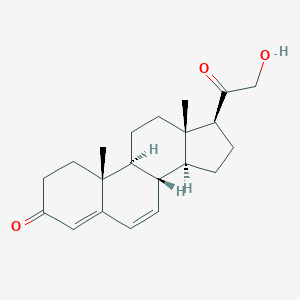

Pregna-4,6-diene-3,20-dione, 21-hydroxy- (IUPAC name) is a synthetic steroid derivative characterized by a conjugated diene system at positions 4 and 6, ketone groups at C3 and C20, and a hydroxyl group at C21. Its molecular formula is C₂₁H₂₈O₄, derived from the progesterone backbone with structural modifications. This compound, also referred to as 6,7-dehydrocortexone (compound 63 in ), shares similarities with corticosteroids but lacks typical glucocorticoid or mineralocorticoid side chains. The 21-hydroxy group introduces unique synthetic challenges due to competing oxidation reactions during synthesis .

Propriétés

Numéro CAS |

17916-84-6 |

|---|---|

Formule moléculaire |

C21H28O3 |

Poids moléculaire |

328.4 g/mol |

Nom IUPAC |

(8S,9S,10R,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h3-4,11,15-18,22H,5-10,12H2,1-2H3/t15-,16-,17-,18+,20-,21-/m0/s1 |

Clé InChI |

TZGCPIWXEWYCLJ-YFWFAHHUSA-N |

SMILES |

CC12CCC3C(C1CCC2C(=O)CO)C=CC4=CC(=O)CCC34C |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)C=CC4=CC(=O)CC[C@]34C |

SMILES canonique |

CC12CCC3C(C1CCC2C(=O)CO)C=CC4=CC(=O)CCC34C |

Origine du produit |

United States |

Applications De Recherche Scientifique

Pharmaceutical Development

Pregna-4,6-diene-3,20-dione serves as a crucial intermediate in synthesizing various steroid hormones. Its role is particularly prominent in developing medications that address hormonal imbalances and related disorders. The compound is recognized for its oral bioactivity and safety profile compared to other synthetic progestogens. It is commonly used in treatments for conditions such as:

- Amenorrhea : A condition characterized by the absence of menstruation.

- Endometriosis : A painful disorder where tissue similar to the lining inside the uterus grows outside it.

- Threatened Abortion : Used to prevent miscarriage in early pregnancy.

The efficacy of this compound has been demonstrated through various clinical studies, highlighting its advantages over traditional therapies .

Endocrine Research

In endocrine research, Pregna-4,6-diene-3,20-dione is utilized to investigate the mechanisms of steroid action within the body. This research is vital for understanding diseases linked to hormonal dysfunctions such as:

- Hormonal Cancers : Research into how steroid hormones influence cancer progression.

- Metabolic Disorders : Understanding how steroids affect metabolism and related diseases.

Studies often focus on how this compound interacts with steroid receptors, influencing gene expression and protein synthesis .

Animal Health

The compound finds applications in veterinary medicine as well. It is used to develop treatments that regulate reproductive functions in livestock. By enhancing fertility and productivity among animals, Pregna-4,6-diene-3,20-dione plays a significant role in agricultural practices. Its applications include:

- Fertility Treatments : Administered to improve reproductive outcomes.

- Hormonal Regulation : Used to manage hormonal levels during breeding seasons .

Biochemical Assays

Pregna-4,6-diene-3,20-dione is widely employed in laboratory assays designed to measure steroid hormone levels. These assays are crucial for both clinical diagnostics and research purposes. The compound's ability to interact with various biological systems allows researchers to gain insights into:

- Hormonal Profiles : Assessing levels of hormones in patients.

- Disease Mechanisms : Understanding how hormonal changes correlate with specific diseases .

Cosmetic Formulations

In the cosmetic industry, Pregna-4,6-diene-3,20-dione is incorporated into certain products for its potential effects on skin health. Its structural characteristics allow it to mimic natural hormones, which can provide benefits such as:

Comparaison Avec Des Composés Similaires

Structural Modifications and Molecular Properties

Key structural analogs differ in substituents at positions 6, 17, and 21, as well as stereochemistry. Below is a comparative analysis:

Toxicity and Metabolic Considerations

- Neridienone A and its analogs (C12b-OH derivatives) show reproductive toxicity in preclinical models, highlighting the impact of hydroxylation patterns .

- Dydrogesterone metabolites (e.g., 20R-hydroxy derivatives) retain biological activity without significant toxicity, underscoring its therapeutic safety .

Q & A

Basic Research Questions

Q. What are the key structural features of Pregna-4,6-diene-3,20-dione, 21-hydroxy- that influence its biological activity?

- The compound's bioactivity is influenced by its stereochemistry (e.g., 9β,10α configuration in dydrogesterone derivatives), conjugated diene system (4,6-diene), and functional groups (3-ketone, 20-ketone, 21-hydroxy). These features affect receptor binding and metabolic stability. Structural elucidation can be achieved via X-ray crystallography or NMR spectroscopy to confirm stereochemical integrity .

Q. What analytical techniques are recommended for characterizing the purity of Pregna-4,6-diene-3,20-dione derivatives?

- High-performance liquid chromatography (HPLC) with UV detection is commonly used for purity assessment, complemented by mass spectrometry (MS) for molecular weight confirmation. Pharmacopeial standards (e.g., USP/EP monographs) specify limits for impurities such as "Pregna-4,6-diene-3,20-dione" (≤0.5%), validated using reverse-phase methods .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Due to its suspected carcinogenicity (GHS Category 2) and reproductive toxicity, use PPE (gloves, lab coats, eye protection), work in a fume hood, and avoid dust inhalation. Emergency measures include skin decontamination with soap/water and medical consultation for exposure incidents. Safety data align with GHS guidelines .

Advanced Research Questions

Q. How can contradictions in toxicity data for Pregna-4,6-diene-3,20-dione analogs be resolved?

- Discrepancies in tumorigenic or mutagenic results (e.g., IARC Class 2B vs. negative findings) may arise from species-specific metabolism or dosage variations. Methodologically, integrate in vitro assays (Ames test) with in vivo models (rodent carcinogenicity studies) and cross-reference with epidemiological data .

Q. What synthetic strategies optimize the introduction of the 21-hydroxy group while preserving stereochemistry?

- The 21-hydroxy group can be introduced via microbial hydroxylation (e.g., Rhizopus spp.) or chemical synthesis using protective groups (e.g., acetyl) at reactive sites. Catalytic asymmetric oxidation at C21 has been reported to achieve >90% enantiomeric excess, critical for maintaining hormonal activity .

Q. How do structural modifications at C6/C7 impact progestogenic activity?

- Substitutions like 6-chloro (chlormadinone acetate) or 6-methoxy enhance receptor affinity by reducing metabolic degradation. Structure-activity relationship (SAR) studies using radioligand binding assays and molecular docking reveal that electron-withdrawing groups at C6 stabilize interactions with the progesterone receptor .

Q. What methodologies are effective for impurity profiling in Pregna-4,6-diene-3,20-dione-based APIs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.